molecular formula C18H15N7O2 B2985299 1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797602-63-1

1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2985299
CAS RN: 1797602-63-1
M. Wt: 361.365
InChI Key: PHYKKPQHEOKQQQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole, a pyridine, and an oxadiazole. These groups are common in many pharmaceuticals and agrochemicals due to their diverse reactivity and biological activity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, triazoles can participate in click reactions, a type of chemical reaction used in bioconjugation and material science .

Scientific Research Applications

Antifibrotic Activity

The pyridinyl and oxadiazolyl moieties present in the compound are known to exhibit antifibrotic activities. These functionalities can interfere with the fibrosis pathway, potentially inhibiting the proliferation of fibroblasts and the deposition of extracellular matrix proteins such as collagen. This application is particularly relevant in the treatment of diseases like liver cirrhosis, where fibrosis leads to organ dysfunction .

Antimicrobial Properties

Compounds with pyridine and triazole rings have been reported to possess antimicrobial properties. The compound could be investigated for its efficacy against various bacterial and fungal pathogens, contributing to the development of new antimicrobial agents that can address the growing concern of antibiotic resistance .

Antitumor Potential

The structural complexity of the compound, including the 1,2,4-oxadiazole ring, is often associated with antitumor activity. Research could explore its role as a kinase inhibitor or its ability to induce apoptosis in cancer cells, offering a new avenue for cancer therapy .

Enzyme Inhibition

The triazole moiety is known to mimic the tetrahedral intermediate of hydrolytic enzymes, making the compound a potential candidate for enzyme inhibition studies. It could serve as a lead compound in the design of inhibitors for enzymes like proteases or phosphatases, which play crucial roles in various diseases .

Neuroprotective Effects

Given the neuroactive potential of pyridine derivatives, this compound might be explored for its neuroprotective effects. It could be valuable in the study of neurodegenerative diseases, possibly offering protection against neuronal damage or death .

Agricultural Applications

The structural elements of the compound suggest it could be used in the synthesis of novel pesticides or herbicides. Its potential fungicidal or herbicidal activity could be assessed, contributing to the development of more effective and safer agricultural chemicals .

Material Science

The compound’s heterocyclic framework could be utilized in material science, particularly in the development of organic semiconductors or photovoltaic materials. Its electronic properties might be harnessed for applications in organic light-emitting diodes (OLEDs) or solar cells .

Chemical Biology

In chemical biology, the compound could be tagged with fluorescent groups or used as a scaffold for the development of molecular probes. These probes could help in understanding biological processes at the molecular level, aiding in the visualization of cellular events .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, and assessing its safety and environmental impact. It could also involve designing analogs with improved properties or activity .

properties

IUPAC Name

1-methyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O2/c1-25-11-15(22-24-25)18(26)20-14-7-3-2-5-12(14)9-16-21-17(23-27-16)13-6-4-8-19-10-13/h2-8,10-11H,9H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYKKPQHEOKQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide

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